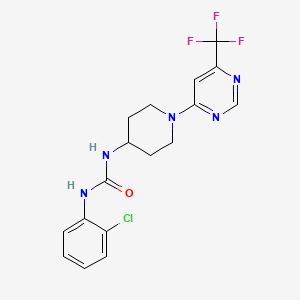

![molecular formula C18H13N5O3 B2527299 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide CAS No. 1795296-76-2](/img/structure/B2527299.png)

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

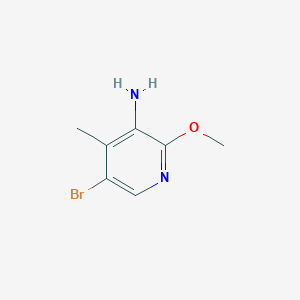

The compound , N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide, is a derivative of imidazo[1,2-a]pyridine carboxamides (IPAs), which have been extensively studied for their potential as antitubercular agents. These compounds, including various substituted IPAs, have shown excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains .

Synthesis Analysis

The synthesis of related IPA compounds typically involves multiple steps, including ring closure reactions, Suzuki reactions, hydrolysis, and amidation reactions . These methods are designed to introduce various functional groups that can enhance the biological activity and pharmacokinetic properties of the compounds. For instance, the introduction of an N-(2-phenoxyethyl) moiety has been shown to yield compounds with promising antitubercular activity .

Molecular Structure Analysis

The molecular structure of IPA derivatives is characterized by the presence of an imidazo[1,2-a]pyridine core, which is crucial for their biological activity. The structure of these compounds has been confirmed using various spectroscopic methods, including FT-IR, 1H NMR, 13C NMR spectroscopy, and mass spectrometry (MS). Additionally, single-crystal X-ray diffraction has been employed to determine the crystal structure, which is further validated by density functional theory (DFT) calculations .

Chemical Reactions Analysis

The chemical reactivity of IPA derivatives is influenced by the presence of azabicyclo and amide groups. These functional groups participate in the reactions necessary for the synthesis of the compounds and may also play a role in their interaction with biological targets. The molecular electrostatic potential and frontier molecular orbitals, investigated using DFT, provide insights into the physicochemical properties that could affect the compound's reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of IPA derivatives are closely related to their molecular structure. The optimization of these properties is essential for the development of new antitubercular agents with acceptable safety and pharmacokinetic profiles. For example, compounds with specific substituents on the benzene ring have been found to possess considerable activity against MTB strains and acceptable safety indices . The DFT studies, including conformational analysis, electrostatic potential, and frontier molecular orbitals, contribute to understanding the compound's behavior in biological systems and its potential as a drug candidate .

Scientific Research Applications

Synthesis and Chemical Properties

Innovative Synthesis Techniques : Research has been dedicated to developing efficient synthetic routes for imidazo[1,2-a]pyridine derivatives, highlighting methodologies that optimize yields and stereoselectivity. For example, the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines as antiviral agents showcases a novel approach to constructing the imidazo ring, leveraging the Horner−Emmons reaction for precise functional group integration (Hamdouchi et al., 1999).

Addressing Metabolic Stability : Another study aimed at reducing the metabolism mediated by aldehyde oxidase (AO) for imidazo[1,2-a]pyrimidine derivatives, identifying structural modifications to enhance stability and potential therapeutic applicability (Linton et al., 2011).

Biological Applications

Antimicrobial and Anticancer Potentials : Research into imidazo[1,2-a]pyridine derivatives has uncovered significant antimicrobial and anticancer properties. For instance, novel dicationic imidazo[1,2-a]pyridines demonstrated strong DNA affinities and in vitro efficacy against Trypanosoma and Plasmodium species, indicating potential as antiprotozoal agents (Ismail et al., 2004).

Antituberculosis Activity : A specific study on N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides unveiled new antituberculosis agents with significant in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains, suggesting a promising lead for developing new therapeutics (Wu et al., 2016).

Potassium-Competitive Acid Blockers : The exploration of 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines for their use as potassium-competitive acid blockers (P-CABs) reveals the compound's utility in modulating gastric acid secretion, with modifications enhancing pharmacological properties and activity (Palmer et al., 2007).

Mechanism of Action

While the specific mechanism of action for “N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide” is not explicitly mentioned in the search results, imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

properties

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O3/c24-16-9-13(21-18(26)22-16)17(25)20-12-6-2-1-5-11(12)14-10-23-8-4-3-7-15(23)19-14/h1-10H,(H,20,25)(H2,21,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFIHMARGTNYHHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC(=O)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

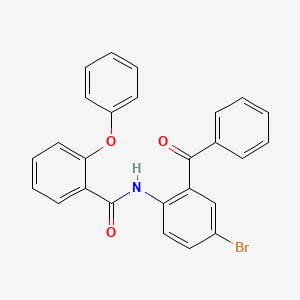

![{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-piperidyl}(4-phenylpiperazino)methanone](/img/structure/B2527218.png)

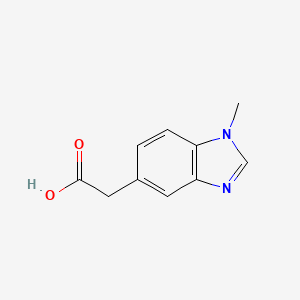

![N-(2,4-difluorophenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2527219.png)

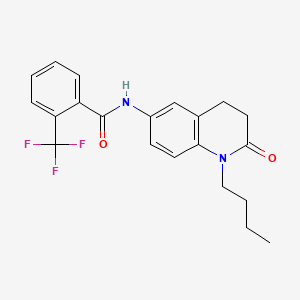

![3-[(4-chlorophenyl)sulfonyl]-N-(3-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2527223.png)

![N-(3-(methylthio)phenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2527227.png)

![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2527231.png)

![4-(4-ethylbenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2527232.png)

![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B2527237.png)